2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl morpholine-4-carbodithioate
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Overview
Description
2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl morpholine-4-carbodithioate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline ring, a morpholine ring, and a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl morpholine-4-carbodithioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinazoline ring is replaced by morpholine.
Formation of the Carbodithioate Group: The final step involves the reaction of the intermediate compound with carbon disulfide and an appropriate base to form the carbodithioate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl morpholine-4-carbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the quinazoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl morpholine-4-carbodithioate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Biological Studies: It is used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl morpholine-4-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid
- Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate
- 2-Substituted 5-oxo-5,6,7,8-tetrahydroquinazolines
Uniqueness
2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl morpholine-4-carbodithioate is unique due to its combination of a quinazoline ring, a morpholine ring, and a carbodithioate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and other fields.
Properties
CAS No. |
845805-24-5 |
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Molecular Formula |
C15H18N4O3S2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[2-oxo-2-[(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)amino]ethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C15H18N4O3S2/c20-12-3-1-2-11-10(12)8-16-14(17-11)18-13(21)9-24-15(23)19-4-6-22-7-5-19/h8H,1-7,9H2,(H,16,17,18,21) |
InChI Key |
LIGPTMMJBOAMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC(=S)N3CCOCC3 |
solubility |
54.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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